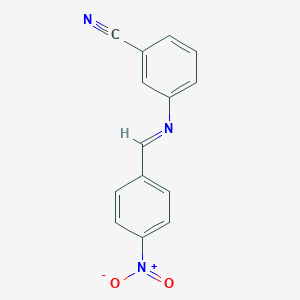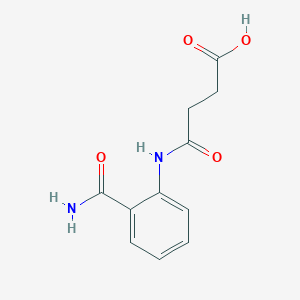![molecular formula C14H12BrNO B463340 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol](/img/structure/B463340.png)
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol typically involves the condensation reaction between 3-bromo-4-methylaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solution, where the two reactants are mixed and stirred at room temperature for several hours. The resulting product is then filtered and purified to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Corresponding amines
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The imine group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-[(4-bromo-3-methylphenyl)imino]methyl]phenol
- 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]-4-methoxyphenol
- 2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]-6-methoxyphenol
Uniqueness
2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the bromine atom and the imine group provides distinct chemical properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C14H12BrNO |
|---|---|
Poids moléculaire |
290.15g/mol |
Nom IUPAC |
2-[(3-bromo-4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12BrNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Clé InChI |
AITNKGJATLPJLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Br |
SMILES canonique |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B463257.png)
![N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide](/img/structure/B463264.png)
![1-(4-{[4-(Diethylamino)-2-hydroxybenzylidene]amino}phenyl)ethanone](/img/structure/B463279.png)
![4-{[(2-Hydroxy-1-naphthyl)methylene]amino}benzamide](/img/structure/B463287.png)
![N-[4-(diethylamino)phenyl]-N-[(2-methyl-1H-indol-3-yl)methylene]amine](/img/structure/B463288.png)
![N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine](/img/structure/B463298.png)
![{4-[(5-Bromo-2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B463319.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}phenol](/img/structure/B463339.png)



![3-[({5-nitro-2-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B463372.png)
![4-[({5-Nitro-2-methylphenyl}imino)methyl]phenol](/img/structure/B463398.png)
![4-iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B463400.png)
